N-(3-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-7-4-5-10-16(12)23-18(20-21-22-23)26-13(2)17(24)19-14-8-6-9-15(11-14)25-3/h4-11,13H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZISMZGBSBFBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SC(C)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide, a compound with the molecular formula C18H19N5O2S and a molecular weight of 369.44 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, pharmacological applications, and potential therapeutic uses, supported by relevant studies and data.
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that incorporate sulfonamide moieties. The compound can be synthesized through nucleophilic substitution reactions involving aryl halides and thiolate anions, which are essential for developing new chemical entities with therapeutic potential. Preliminary studies indicate that compounds with similar structures exhibit anticonvulsant properties, suggesting a beneficial role in epilepsy treatment (Farag et al., 2012).
Anticonvulsant Activity
Research has demonstrated that this compound shows significant protection against induced convulsions in animal models. This activity is attributed to its ability to modulate neurotransmitter systems involved in seizure activity, making it a candidate for further investigation as an anticonvulsant agent.
Antiulcer Properties
Compounds structurally related to this compound have exhibited antiulcer properties. Studies indicate that these compounds can act as gastric acid antisecretory agents, potentially leading to new treatments for gastric ulcers (Ueda et al., 1991). The mechanisms underlying this activity involve inhibition of gastric acid secretion and promotion of mucosal defense mechanisms.
Antimicrobial Activity
The increasing concern over antimicrobial resistance has prompted research into novel antibacterial and antifungal agents. Investigations into compounds similar to this compound have shown promising results against various microbial strains (Zala et al., 2015). These findings suggest that the compound may possess significant antimicrobial properties that warrant further exploration.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Farag et al. (2012) | Demonstrated anticonvulsant effects in rodent models. |
| Ueda et al. (1991) | Identified potential antiulcer activity through inhibition of gastric acid secretion. |
| Zala et al. (2015) | Reported antimicrobial efficacy against resistant bacterial strains. |
Chemical Reactions and Mechanisms
Understanding the chemical reactions associated with this compound is crucial for its application in organic synthesis. The compound participates in nucleophilic substitutions that are fundamental in creating diverse chemical entities, enhancing the knowledge base for drug development (Migita et al., 1980).
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacological Activities:
- Anti-inflammatory Properties: Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. The tetrazole ring may enhance binding affinity to target enzymes involved in inflammatory processes.
- Antimicrobial Activity: The presence of the tetrazole moiety is often associated with antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth, making them potential candidates for antibiotic development.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of tetrazole-containing compounds and tested their efficacy against several bacterial strains. One derivative showed significant inhibition against Staphylococcus aureus, indicating the potential of such compounds in developing new antibiotics .
Biological Research
Interactions with Biological Macromolecules:
N-(3-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide has been investigated for its ability to interact with proteins and nucleic acids. The methoxy and tetrazole groups can form hydrogen bonds and hydrophobic interactions with target sites.
Experimental Findings:
A study examining the binding affinity of this compound to specific protein targets revealed that it could effectively inhibit enzyme activity related to cancer cell proliferation. This suggests its potential as a lead compound for anticancer drug development .
Material Science
Development of Novel Materials:
The unique structure of this compound makes it suitable for creating materials with specific electronic or optical properties. Its ability to form stable complexes can be harnessed in the development of sensors or organic light-emitting diodes (OLEDs).
Research Insights:
Researchers have explored the use of tetrazole derivatives in fabricating conductive polymers. These materials demonstrated enhanced conductivity and stability under various environmental conditions, indicating their potential application in electronic devices .
Comparison with Similar Compounds
2-((1-(4-Ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide
- Molecular Formula : C₁₉H₂₁N₅O₂S
- Molecular Weight : 383.5 g/mol
- Key Differences : The tetrazole is substituted with a 4-ethylphenyl group instead of 2-methylphenyl, and the methoxy group is at the phenylamide’s 2-position rather than 3-position.
- The ortho-methoxy substitution may sterically hinder interactions compared to the para-substituted analog .
2-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide
- Molecular Formula : C₁₈H₁₇ClN₅O₂S
- Molecular Weight : 418.9 g/mol
- Key Differences : A chlorine atom replaces the methyl group on the tetrazole’s phenyl ring.
- This substitution also increases molecular polarity, affecting solubility .
Analogs with Variations in the Propanamide Backbone
N-(2-Ethylphenyl)-3-(3-Methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Molecular Formula : C₁₉H₂₁N₅O
- Molecular Weight : 335.4 g/mol
- Key Differences : The propanamide chain has a 3-methylphenyl substituent at the 3-position and lacks the sulfur linkage. The tetrazole is directly attached to the backbone.
- The ethylphenyl group may improve pharmacokinetic properties through increased hydrophobicity .
Compounds with Alternative Heterocyclic Cores
3-[1-(4-Methoxyphenyl)-5-(4-Methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide
- Molecular Formula : C₂₂H₂₃N₃O₃
- Molecular Weight : 365.4 g/mol
- Implications : Pyrazole’s reduced nitrogen content decreases metabolic stability compared to tetrazoles. The hydroxyl group may enhance solubility but reduce blood-brain barrier penetration .
Research Implications
- Tetrazole Substitution : Methyl or ethyl groups on the tetrazole’s phenyl ring balance lipophilicity and steric effects, while halogens (e.g., Cl) enhance electrophilicity .
- Methoxy Positioning : Para-substitution (3-methoxy in the target) optimizes electronic effects without steric hindrance compared to ortho-substitution .
- Heterocycle Choice : Tetrazoles outperform pyrazoles in metabolic stability due to higher nitrogen content and resonance stabilization .
Q & A
Q. Q1. What are the standard synthetic routes for N-(3-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide, and how are intermediates validated?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a tetrazole-thiol derivative with a halogenated propanamide precursor under basic conditions (e.g., K₂CO₃ in DMF). Intermediates are validated using HPLC (≥95% purity thresholds) and LC-MS for mass confirmation . For structural verification, H/C NMR and IR spectroscopy are employed to confirm functional groups like the tetrazole ring (characteristic ~1,250 cm⁻¹ C=N stretch) and sulfanyl linkage .
Q. Q2. How is the purity of the compound assessed, and what analytical methods are recommended?
Purity is assessed via reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Consistency in retention time and peak area (>95%) is critical. For advanced validation, high-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) within 5 ppm error . Impurity profiling follows ICH guidelines, with thresholds for unspecified impurities set at ≤0.10% .
Advanced Synthesis Challenges
Q. Q3. How can researchers optimize reaction yields when introducing the sulfanyl-tetrazole moiety?
Yield optimization requires careful control of reaction parameters:
- Temperature : Elevated temperatures (60–80°C) improve nucleophilic substitution kinetics but risk tetrazole decomposition .
- Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance solubility of hydrophobic intermediates in polar aprotic solvents .
- Byproduct Mitigation : Side products like disulfides form under oxidative conditions; adding reducing agents (e.g., TCEP) suppresses this .
Post-reaction, column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound. Yields ≥60% are achievable with optimized protocols .
Q. Q4. What strategies resolve contradictions in spectroscopic data for tetrazole-containing analogs?
Discrepancies in NMR shifts (e.g., aromatic protons near the tetrazole) arise from tautomerism (1H vs. 2H-tetrazole forms). Strategies include:
- Variable Temperature NMR : Identifies dominant tautomers by observing signal coalescence at elevated temperatures .
- X-ray Crystallography : Defines the solid-state structure, resolving ambiguities in solution-phase data . Computational methods (DFT) can also predict tautomer stability .
Structural and Computational Analysis
Q. Q5. What crystallographic techniques are used to determine the compound’s 3D structure, and how are data processed?
Single-crystal X-ray diffraction is the gold standard. Data collection at 100 K (Mo-Kα radiation) resolves bond lengths and angles with ±0.01 Å precision. SHELX programs (SHELXT for solution, SHELXL for refinement) process diffraction data, with hydrogen bonds and π-π interactions analyzed using Mercury . For example, the tetrazole ring often participates in O–H···N hydrogen bonds (2.6–3.0 Å) and π-stacking (3.5–4.0 Å interplanar distances) .
Q. Q6. How can molecular docking predict the compound’s bioactivity, and what validation methods are used?
Docking studies (AutoDock Vina, Glide) model interactions with targets like enzymes or receptors. The tetrazole’s sulfanyl group often acts as a hydrogen bond acceptor. Validation includes:
- RMSD Analysis : Comparing docked poses with co-crystallized ligands (RMSD <2.0 Å acceptable).
- MD Simulations : Assessing binding stability over 50–100 ns trajectories (e.g., GROMACS) .
Biological Activity and Mechanistic Studies
Q. Q7. What in vitro assays are suitable for evaluating the compound’s antimicrobial potential?
- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).
- Time-Kill Curves : Confirm bactericidal vs. bacteriostatic effects .
- Cytotoxicity : Parallel testing on mammalian cells (e.g., HEK293) ensures selectivity (IC₅₀ >50 μM acceptable) .
Q. Q8. How can researchers address conflicting bioactivity data across studies?
Contradictions may stem from assay conditions (e.g., serum protein binding) or compound stability. Solutions include:
- Metabolic Stability Tests : Incubate with liver microsomes to assess degradation.
- SAR Analysis : Modify substituents (e.g., methoxy vs. methyl groups) to isolate pharmacophores .
Data Reproducibility and Reporting
Q. Q9. What metadata should be included in crystallography reports to ensure reproducibility?
Q. Q10. How should researchers document synthetic protocols for peer review?
- Step-by-Step Procedures : Include solvent volumes, reaction times, and purification methods.
- Characterization Data : Provide full NMR assignments (δ, multiplicity, J-values) and HRMS spectra.
- Negative Results : Report failed conditions (e.g., catalyst screening) to guide future work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
